molecular formula C14H18N2 B2782038 2-(2-Methyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)ethanamine CAS No. 33131-92-9

2-(2-Methyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)ethanamine

Cat. No.: B2782038
CAS No.: 33131-92-9
M. Wt: 214.312
InChI Key: VDHFYTROGAAQAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)ethanamine is a useful research compound. Its molecular formula is C14H18N2 and its molecular weight is 214.312. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound are the blood coagulation factors Xa and XIa . These factors play a key role in the blood coagulation cascade, a complex process that leads to the formation of a clot to prevent excessive bleeding .

Mode of Action

The compound acts as a dual inhibitor of coagulation factors Xa and XIa . By inhibiting these factors, the compound can suppress thrombosis, the formation of blood clots within a blood vessel . This action can be beneficial in conditions where there is a risk of unwanted clot formation, such as in certain cardiovascular diseases .

Biochemical Pathways

The compound affects the blood coagulation cascade , a series of biochemical reactions that lead to the formation of a clot . By inhibiting factors Xa and XIa, the compound interferes with this cascade, reducing the likelihood of clot formation . The downstream effects of this action include a reduction in the risk of thrombotic events, such as stroke or heart attack .

Pharmacokinetics

The compound’s ability to inhibit both factors xa and xia suggests it may have a broad distribution within the body and a significant impact on bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of factors Xa and XIa, leading to a reduction in the formation of blood clots . This can result in a decreased risk of thrombotic events, which are major causes of morbidity and mortality in conditions such as cardiovascular disease .

Action Environment

Properties

IUPAC Name

2-(2-methyl-1-azatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-3-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2/c1-10-12(7-8-15)13-6-2-4-11-5-3-9-16(10)14(11)13/h2,4,6H,3,5,7-9,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDHFYTROGAAQAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC3=C2N1CCC3)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601345968
Record name 2-(2-Methyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]-quinolin-1-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601345968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33131-92-9
Record name 2-(2-Methyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]-quinolin-1-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601345968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.